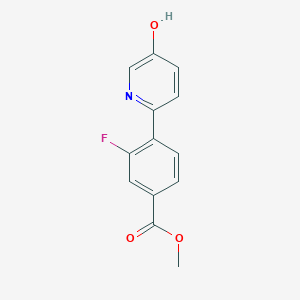![molecular formula C15H15N3O3 B6415355 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261951-10-3](/img/structure/B6415355.png)
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid (6-APA) is an important intermediate in the synthesis of β-lactam antibiotics. It has been used in a variety of laboratory and industrial processes, including the manufacture of pharmaceuticals and other chemicals. 6-APA has also been studied for its potential biomedical applications, such as its ability to act as a chelating agent and its potential role in the treatment of cancer. This article will discuss the synthesis method of 6-APA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been studied for its potential biomedical applications, particularly in the area of cancer research. It has been shown to act as a chelating agent, which means it can bind to certain metals and remove them from the body. This can be beneficial in the treatment of certain types of cancer, as certain metals can act as catalysts for the growth of cancerous cells. 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% has also been studied for its potential ability to inhibit the growth of certain types of bacteria, as well as its potential ability to act as an antioxidant.
作用機序
The mechanism of action of 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. It is believed to act as a chelating agent, binding to certain metals and removing them from the body. It is also thought to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. Additionally, it is believed to inhibit the growth of certain types of bacteria, although the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% are not yet fully understood. However, it is believed to act as a chelating agent, binding to certain metals and removing them from the body. Additionally, it is thought to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. It is also believed to inhibit the growth of certain types of bacteria.
実験室実験の利点と制限
The main advantage of using 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. The main limitation of using 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the results of experiments. Additionally, its effects on biochemical and physiological processes are not yet fully understood, making it difficult to predict the effects of using 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments.
将来の方向性
The potential future directions for 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% research include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of cancer and other diseases. Additionally, further research could be conducted to explore the potential of 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% as an antioxidant and its potential use in the manufacture of pharmaceuticals and other chemicals. Furthermore, further research could be conducted to explore its potential use in the inhibition of the growth of certain types of bacteria.
合成法
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized via a three-step reaction sequence. The first step involves the reaction of 3-chloropyridine with ethyl chloroformate, producing 3-chloropyridine-N-ethoxycarbonyl chloride. This intermediate is then reacted with 4-dimethylaminobenzaldehyde, producing 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95% in a yield of 95%.
特性
IUPAC Name |
6-amino-3-[4-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-9(4-6-10)11-7-8-12(16)17-13(11)15(20)21/h3-8H,1-2H3,(H2,16,17)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFMLRZKWMHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415291.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415303.png)
![6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415307.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415314.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415317.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415328.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415335.png)



